molecular formula C8H10BrNS B13544241 (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine

Cat. No.: B13544241
M. Wt: 232.14 g/mol
InChI Key: APXHCHCKIOXMBP-UHFFFAOYSA-N
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Description

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C8H10BrNS It features a cyclopropyl group attached to a methanamine moiety, with a bromothiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromothiophene group. One common method involves the reaction of cyclopropylamine with 5-bromothiophene-2-carbaldehyde under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene group.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also play a role in the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromothiophen-2-yl)methanamine: A similar compound with a methanamine group attached directly to the bromothiophene ring.

    (5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine: Another related compound with a pyrimidine ring instead of a thiophene ring.

Uniqueness

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and bromothiophene groups, which confer distinct chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets and provides opportunities for the development of novel compounds with specific desired activities.

Biological Activity

The compound (2-(5-bromothiophen-2-yl)cyclopropyl)methanamine is a derivative of bromothiophene and cyclopropyl amine, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neurological effects based on diverse research findings.

Antimicrobial Activity

Recent studies have indicated that derivatives of 5-bromothiophene exhibit significant antimicrobial properties. For instance, compounds derived from this compound have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Bromothiophene Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µM
Compound BEscherichia coli16 µM
Compound CBacillus subtilis4 µM

These results suggest that the presence of the bromothiophene moiety enhances the antibacterial potency of these compounds, making them potential candidates for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that certain derivatives can inhibit the proliferation of cancer cells, particularly prostate carcinoma and melanoma cells.

Case Study: In Vitro Evaluation

In a study evaluating various derivatives, it was found that compounds with the bromothiophene structure showed selective cytotoxicity towards cancer cells while sparing normal fibroblast cells. The most promising compounds demonstrated IC50 values in the micromolar range against prostate carcinoma cells.

Table 2: Anticancer Activity of Bromothiophene Derivatives

Compound NameCancer Cell LineIC50 Value (µM)
Compound DProstate Carcinoma10.40 ± 1.35
Compound EMelanoma19.77 ± 1.86

This selectivity highlights the potential for these compounds in targeted cancer therapies, reducing adverse effects associated with conventional treatments .

Neurological Effects

The compound's interaction with neurotransmitter systems has also been a focus of research. Preliminary findings suggest that this compound may act as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase (AChE) plays a crucial role in cholinergic signaling by degrading acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive functions. The compound's ability to inhibit AChE was assessed using enzyme assays, revealing promising Ki values in the nanomolar range.

Table 3: AChE Inhibition by Bromothiophene Derivatives

Compound NameKi Value (nM)
Compound F12.38 ± 0.25
Compound G18.76 ± 4.97

These findings support the hypothesis that derivatives of this compound may have therapeutic applications in treating cognitive disorders .

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

[2-(5-bromothiophen-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C8H10BrNS/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4,10H2

InChI Key

APXHCHCKIOXMBP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=C(S2)Br)CN

Origin of Product

United States

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